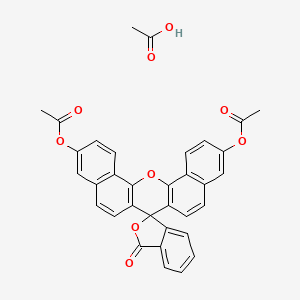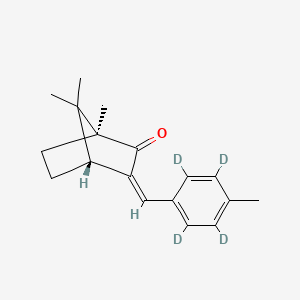
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate is a complex organic compound with the molecular formula C15H23N3O5S It is known for its unique structure, which includes a thiazole ring, an ethoxy group, and a tert-butyl ester
Méthodes De Préparation
The synthesis of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves multiple steps. One common synthetic route starts with tert-Butyl 3-oxobutanoate, which undergoes oximation and hydrocarbonylation to form 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester. This intermediate is then reacted with acyl halide as an activator to produce the final compound . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Des Réactions Chimiques
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves its interaction with specific molecular targets and pathways. The thiazole ring and the ethoxy group play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate can be compared with other similar compounds, such as:
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds share the thiazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H32N4O6S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-diethoxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H32N4O6S/c1-8-26-13(27-9-2)10-21-15(24)14(12-11-30-17(20)22-12)23-29-19(6,7)16(25)28-18(3,4)5/h11,13H,8-10H2,1-7H3,(H2,20,22)(H,21,24)/b23-14+ |
Clé InChI |
LYHHVZHTJVBFBA-OEAKJJBVSA-N |
SMILES isomérique |
CCOC(CNC(=O)/C(=N/OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N)OCC |
SMILES canonique |
CCOC(CNC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


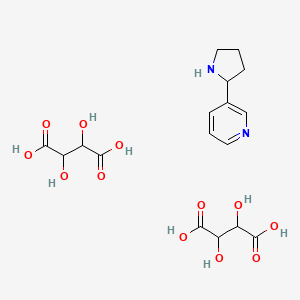
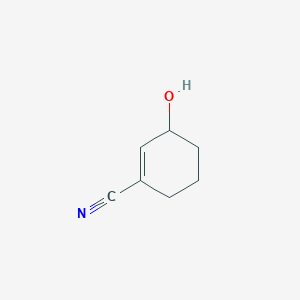
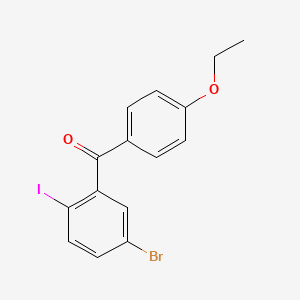
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
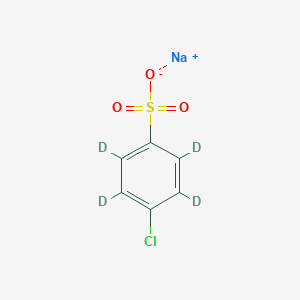
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
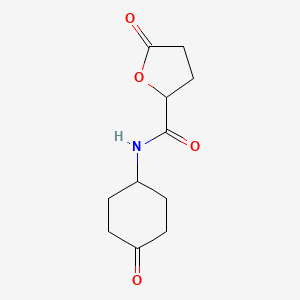

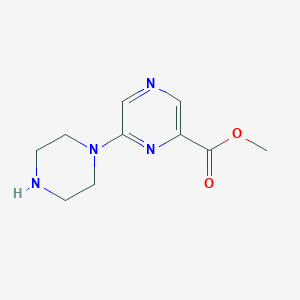
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
